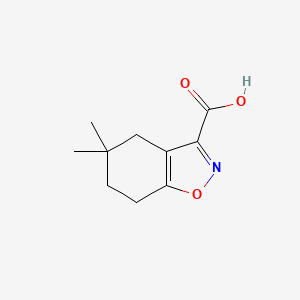

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a chemical compound with the CAS Number: 1468880-49-0 . It has a molecular weight of 195.22 and its IUPAC name is 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3/c1-10(2)4-3-7-6(5-10)8(9(12)13)11-14-7/h3-5H2,1-2H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

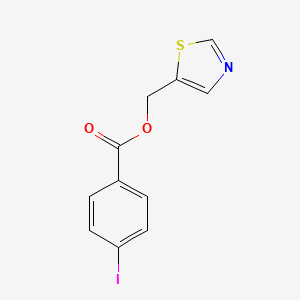

Chemical Reagent in Esterification

5,5'-Dimethyl-3,3'-azoisoxazole, a derivative closely related to the compound of interest, has been used as an efficient heterogeneous azo reagent for the highly selective esterification of primary and secondary benzylic alcohols and phenols with aliphatic and aromatic carboxylic acids via Mitsunobu protocols. This showcases the compound's utility in facilitating specific chemical transformations under controlled conditions, emphasizing its role in synthetic organic chemistry (Iranpoor, Firouzabadi, & Khalili, 2010).

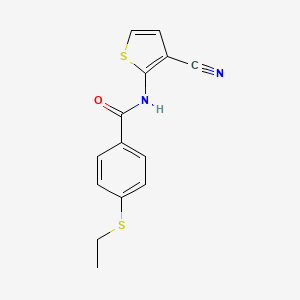

Synthesis of Antiallergic Compounds

In a different application, derivatives of benzoxazole, akin to the compound , were prepared and evaluated for antiallergic activity. Specifically, 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles exhibited significant potency as antiallergic agents, underscoring the potential of benzoxazole derivatives in the development of new therapeutic agents (Buckle et al., 1983).

Coordination Polymers for Catalysis and Photoluminescence

The construction of coordination polymers using a ligand incorporating a triazole group, related to the functional group in the compound of interest, has been explored for applications in catalysis and photoluminescence. These polymers demonstrate improved catalytic activity for the synthesis of tetrahydropyrimidine derivatives and exhibit significant photoluminescent properties, highlighting the versatility of triazole and benzoxazole derivatives in materials science (Wang et al., 2016).

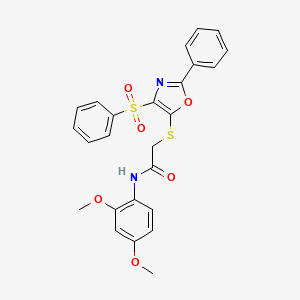

Development of MAO-B Inhibitors

Benzoxazole derivatives have been synthesized and evaluated for their inhibitory activity against human monoamine oxidase-B (MAO-B), a target for the treatment of neurological disorders. This research indicates the potential of benzoxazole derivatives, including the compound , in the development of novel therapeutic agents targeting MAO-B (Rao et al., 2020).

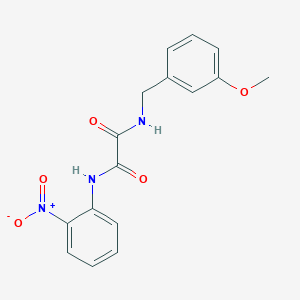

Photolabile Precursors for Carboxylic Acids

Research into the photocleavage of 1-acyl-7-nitroindolines, which share functional group similarities with benzoxazole derivatives, has identified these compounds as useful photolabile precursors for the generation of carboxylic acids. The efficiency of photocleavage can be significantly influenced by electron-donating substituents, demonstrating the chemical utility of these compounds in controlled release applications (Papageorgiou & Corrie, 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2)4-3-7-6(5-10)8(9(12)13)11-14-7/h3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIRUPQVCHKAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C(=NO2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2919548.png)

![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919551.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2919555.png)